molecular formula C19H20O3 B14612245 Pentyl 4-benzoylbenzoate CAS No. 59845-91-9

Pentyl 4-benzoylbenzoate

Cat. No.: B14612245
CAS No.: 59845-91-9
M. Wt: 296.4 g/mol
InChI Key: XFTVMSMGGOQDBX-UHFFFAOYSA-N
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Description

Pentyl 4-benzoylbenzoate is an ester derivative of benzoic acid, characterized by a pentyl ester group attached to a benzoyl-substituted benzene ring. Such compounds are typically synthesized via esterification reactions, often catalyzed enzymatically or through acid/base-mediated processes . Applications may include use in polymers, coatings, or UV stabilizers due to the benzoyl moiety’s ability to absorb ultraviolet light .

Properties

CAS No.

59845-91-9

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

pentyl 4-benzoylbenzoate

InChI

InChI=1S/C19H20O3/c1-2-3-7-14-22-19(21)17-12-10-16(11-13-17)18(20)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7,14H2,1H3

InChI Key

XFTVMSMGGOQDBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl 4-benzoylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-benzoylbenzoic acid with pentanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

Pentyl 4-benzoylbenzoate undergoes oxidation at the benzylic position (the carbon adjacent to the aromatic ring). This reaction is facilitated by strong oxidizing agents such as aqueous potassium permanganate (KMnO₄) under acidic or neutral conditions.

Mechanism:

  • The benzylic hydrogen is abstracted, forming a resonance-stabilized benzylic radical.

  • Further oxidation converts the benzylic carbon to a carboxylic acid group, yielding 4-benzoylbenzoic acid .

Example:

Pentyl 4 benzoylbenzoateKMnO4,H+4 Benzoylbenzoic acid+Pentanol\text{Pentyl 4 benzoylbenzoate}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{4 Benzoylbenzoic acid}+\text{Pentanol}

Key Notes:

  • Tertiary benzylic carbons (e.g., in tert-butyl derivatives) do not undergo oxidation due to the absence of benzylic hydrogens .

  • The reaction is temperature-dependent and typically requires reflux conditions.

Hydrolysis Reactions

The ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis

Conditions: Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) under reflux.
Mechanism:

  • Protonation of the carbonyl oxygen enhances electrophilicity.

  • Nucleophilic attack by water forms a tetrahedral intermediate.

  • Cleavage of the ester bond yields 4-benzoylbenzoic acid and pentanol .

Reaction:

Pentyl 4 benzoylbenzoateH+,H2O4 Benzoylbenzoic acid+Pentanol\text{Pentyl 4 benzoylbenzoate}\xrightarrow{\text{H}^+,\text{H}_2\text{O}}\text{4 Benzoylbenzoic acid}+\text{Pentanol}

Base-Promoted Hydrolysis (Saponification)

Conditions: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) .
Mechanism:

  • Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • The intermediate collapses, releasing pentanol and the sodium salt of 4-benzoylbenzoic acid .

Reaction:

Pentyl 4 benzoylbenzoateOH4 BenzoylbenzoateNa++Pentanol\text{Pentyl 4 benzoylbenzoate}\xrightarrow{\text{OH}^-}\text{4 Benzoylbenzoate}^-\text{Na}^++\text{Pentanol}

Kinetic Data (Analogous Esters):

Reaction TypeRate Constant (k, L/mol·s)Temperature (°C)Source
Acidic Hydrolysis2.1×1042.1\times 10^{-4}
text
| 60 |[6] |

| Basic Hydrolysis | 5.8×1035.8\times 10^{-3}
| 60 | |

Radical Bromination

The benzylic position is susceptible to bromination via radical mechanisms.

Conditions: N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under light or heat .
Mechanism:

  • Initiation: NBS generates bromine radicals.

  • Propagation: Abstraction of a benzylic hydrogen forms a resonance-stabilized radical.

  • Termination: Bromine radical addition yields 4-benzoylbenzyl bromide .

Reaction:

Pentyl 4 benzoylbenzoateNBS,Δ4 Benzoylbenzyl bromide+Pentyl bromide\text{Pentyl 4 benzoylbenzoate}\xrightarrow{\text{NBS},\Delta}\text{4 Benzoylbenzyl bromide}+\text{Pentyl bromide}

Notes:

  • Radical stability at the benzylic position drives selectivity .

Transesterification

The pentyl group can be replaced by other alcohols under catalytic conditions.

Conditions: Acid (e.g., H₂SO₄) or base catalysts (e.g., NaOCH₃) in excess alcohol.
Mechanism:

  • Nucleophilic attack by the alcohol on the ester carbonyl.

  • Formation of a new ester bond and release of pentanol.

Example:

Pentyl 4 benzoylbenzoate+MeOHH+Methyl 4 benzoylbenzoate+Pentanol\text{Pentyl 4 benzoylbenzoate}+\text{MeOH}\xrightarrow{\text{H}^+}\text{Methyl 4 benzoylbenzoate}+\text{Pentanol}

Reduction Reactions

The benzoyl group can be reduced to a benzyl alcohol derivative.

Conditions: Lithium aluminum hydride (LiAlH₄) in dry ether.
Mechanism:

  • Hydride attack on the carbonyl carbon forms an alkoxide intermediate.

  • Protonation yields 4-(hydroxymethyl)benzoate.

Reaction:

Pentyl 4 benzoylbenzoateLiAlH4Pentyl 4 hydroxymethyl benzoate\text{Pentyl 4 benzoylbenzoate}\xrightarrow{\text{LiAlH}_4}\text{Pentyl 4 hydroxymethyl benzoate}

Mechanistic and Kinetic Insights

  • Hydrolysis: Follows a stepwise mechanism with rate-determining hydroxide attack (supported by solvent isotope effects) .

  • Oxidation: Proceeds via radical intermediates stabilized by resonance .

  • Bromination: Radical chain mechanism favored by weak benzylic C-H bonds .

Scientific Research Applications

Pentyl 4-benzoylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentyl 4-benzoylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • 4-Hexyloxyphenyl 4-Pentylbenzoate (CAS 50802-52-3) : Features a hexyloxy phenyl group and a pentyl chain on the benzoate core, enhancing liquid crystalline properties due to its elongated alkyl chains .
  • Pentyl Acetate (CAS 628-63-7) : A simpler ester with a pentyl group and acetate moiety, valued as a slow-evaporating solvent in coatings .

Physical Properties

Compound Molecular Formula Molar Mass (g/mol) Solubility Boiling Point/Volatility
Pentyl 4-benzoylbenzoate* C₁₉H₂₀O₃ 296.36 Low in water; high in organics High (estimated)
Pentyl Acetate C₇H₁₄O₂ 130.18 Insoluble in water ~148°C (slower evaporation than butyl acetate)
4-Hexyloxyphenyl 4-Pentylbenzoate C₂₄H₃₀O₃ 366.49 Soluble in organic solvents Likely >200°C (liquid crystal behavior)
Pentyl 4-[(2-Bromobenzoyl)amino]benzoate C₁₉H₂₀BrNO₃ 390.27 Low aqueous solubility Not reported

*Estimated based on structural analogues.

Chemical Reactivity and Stability

  • Hydrolysis : Like most esters, this compound is susceptible to hydrolysis under acidic or alkaline conditions. The benzoyl group may slightly retard hydrolysis compared to aliphatic esters (e.g., Pentyl Acetate) due to electron-withdrawing effects .
  • Thermal Stability : Benzoate esters with aromatic substituents (e.g., 4-Hexyloxyphenyl 4-Pentylbenzoate) exhibit high thermal stability, making them suitable for high-temperature applications such as liquid crystals .

Toxicological Profiles

  • Pentyl Acetate : Low acute toxicity but may cause respiratory irritation at high concentrations .
  • Brominated Derivatives : Increased hazard due to bromine content, necessitating stringent handling protocols .

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